2-Bromo-5-nitro-4-pyridinecarboxylic acid

Description

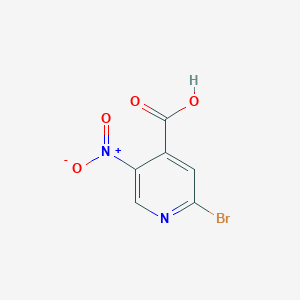

2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 907545-47-5) is a halogenated nitro-pyridine derivative with a carboxylic acid functional group.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISYYAZCRUHFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681006 | |

| Record name | 2-Bromo-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-82-5 | |

| Record name | 2-Bromo-5-nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| S1 | Dissolve 2-amino-5-bromopyridine in glacial acetic acid | Temperature: 5–30 °C | Stirring to form homogeneous system |

| S2 | Slowly add peracetic acid dropwise | Temperature: 0–40 °C during addition; then 30–50 °C for reaction | Molar ratio of 2-amino-5-bromopyridine to peracetic acid: 1:1–10 (preferably 1:3–6) |

| S3 | After reaction completion, distill off acetic acid under reduced pressure | Temperature: below 40 °C | Add water, adjust pH to 7–9 with alkali (NaOH or KOH) |

| S4 | Cool reaction mixture to below 20 °C (preferably -20 to 20 °C), filter and dry | - | Obtain 2-nitro-5-bromopyridine product |

Reaction Time and Yield:

- Reaction time: 10–30 hours.

- Yield: Up to 86% after recrystallization.

- Advantages: High yield, mild conditions, low equipment corrosion, and recyclable solvent (acetic acid).

Mechanism:

- The amino group is oxidized to nitro group by peracetic acid in acidic medium.

- The presence of bromine at position 5 is retained.

- The process avoids harsh nitration conditions and safety hazards associated with traditional nitration.

Alternative Preparation Routes and Related Compounds

While direct literature on this compound is limited, related compounds such as 2-bromo-5-fluoro-4-nitroaniline have been prepared via multi-step processes involving reduction, acetylation, nitration, and hydrolysis (CN113121358A). This indicates the possibility of preparing the target pyridinecarboxylic acid via:

- Selective bromination of nitro-substituted pyridinecarboxylic acid.

- Nitration of 2-bromo-4-pyridinecarboxylic acid.

- Carboxylation of bromonitropyridine derivatives.

However, the most efficient and industrially viable method remains the oxidation of 2-amino-5-bromopyridine with peracetic acid in acetic acid solvent, as described above.

Comparative Data Table of Preparation Conditions

| Parameter | Method Using 2-Amino-5-Bromopyridine + Peracetic Acid | Alternative Multi-Step Methods (Literature) |

|---|---|---|

| Starting material | 2-amino-5-bromopyridine | Various substituted pyridines or anilines |

| Solvent | Glacial acetic acid | Sulfuric acid, concentrated acids, or organic solvents |

| Oxidant/Nitrating agent | Peracetic acid | Nitric acid, sulfuric acid mixtures |

| Temperature range | 0–50 °C | Often lower than 0 °C to 50 °C |

| Reaction time | 10–30 hours | Varies, often multiple steps with hours each |

| Yield (after recrystallization) | Up to 86% | Variable, often lower due to multi-step losses |

| Safety | Mild, low corrosion, recyclable solvent | Often harsh, corrosive, toxic intermediates |

| Environmental impact | Lower, recyclable acetic acid | Higher, due to strong acids and toxic reagents |

Research Findings and Industrial Relevance

- The peracetic acid oxidation method provides a safe, cost-effective, and scalable route to 2-nitro-5-bromopyridine derivatives.

- The use of glacial acetic acid as solvent enables easy recovery and reuse, reducing environmental impact.

- The process operates under mild temperatures (below 50 °C), minimizing side reactions and equipment corrosion.

- Adjusting the pH to slightly alkaline (7–9) after reaction facilitates product precipitation and purification.

- The method is suitable for industrial-scale synthesis , demonstrated in reactors up to 1000 L capacity with consistent yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitro-4-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Reduction: Utilizes hydrogen gas and palladium catalysts.

Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amino Derivatives: Produced by the reduction of the nitro group.

Oxidized Derivatives: Result from oxidation reactions.

Scientific Research Applications

Pharmaceutical Applications

-

Precursor for Drug Synthesis

- 2-Bromo-5-nitro-4-pyridinecarboxylic acid is utilized as a precursor in the synthesis of complex molecules with potential pharmaceutical applications. The reactive bromine and nitro groups allow for further chemical modifications, enabling the creation of diverse scaffolds for drug discovery efforts.

- Case Study : Research has shown its use in synthesizing novel anti-inflammatory compounds, demonstrating its potential in treating inflammatory diseases .

-

Interactions with Biological Systems

- Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways. Understanding these interactions could lead to the design of more effective derivatives with enhanced biological activity .

-

Targeting Bacterial Infections

- Its derivatives may be developed into drugs targeting bacterial infections due to their structural characteristics that enhance biological activity .

Agrochemical Applications

-

Development of Herbicides

- The introduction of specific substituent groups on the pyridine ring can lead to the development of new herbicides. Research suggests that these compounds may disrupt specific plant growth processes, although the precise mechanisms are still under investigation .

-

Synthesis of Dyes

- The nitro and carboxylic acid functionalities make this compound a valuable starting material for producing certain dyes. Studies have explored its utilization in creating new azo dyes with desirable light absorption properties .

Reactivity and Synthesis

The reactivity of this compound is influenced by its functional groups, allowing for various chemical reactions:

Case Study: Anti-inflammatory Agents

A study published in the European Journal of Medicinal Chemistry explored a series of 2-amino-5-substituted pyridine-4-carboxylic acid derivatives synthesized from this compound. The results indicated significant anti-inflammatory activity, making these compounds promising candidates for drug development .

Case Study: Azo Dyes

Another research effort focused on synthesizing novel azo dyes derived from this compound. The synthesized dyes exhibited enhanced antimicrobial activity and favorable light absorption characteristics, indicating their potential applications in textile and pharmaceutical industries .

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitro-4-pyridinecarboxylic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products . The nitro group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The evidence highlights several structurally related pyridinecarboxylic acid derivatives, assessed via similarity scores (0.71–0.84, where higher values indicate closer structural resemblance):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 6-Chloro-5-nitropicolinic acid | 1053655-82-5 | 0.74 | Chlorine at 6-position, nitro at 5-position |

| 2-Bromo-5-nitro-4-pyridinecarboxylic acid | 907545-47-5 | 0.74 | Target compound |

| 6-Bromo-2-pyridinecarboxylic acid | 21190-87-4 | 0.82 | Bromine at 6-position, no nitro group |

| 5-Bromo-2-chloro-4-methylpyridine-3-carboxylic acid | 1393576-22-1 | N/A | Methyl and chlorine substituents |

| 2-Chloro-5-nitroisonicotinic acid | 4771-47-5 | 0.74 | Chlorine at 2-position, nitro at 5-position |

Key Observations :

Physicochemical Properties

Available data for selected analogues (from ):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | C₆H₅BrN₃O₂ | 232.03 | 160–164 | Not reported | 1.266 |

| 5-Bromo-2-chloro-4-methylpyridine-3-carboxylic acid | C₇H₅BrClNO₂ | 250.48 | Not reported | 361.2 (predicted) | 1.794 (predicted) |

| 6-Bromo-2-pyridinecarboxylic acid | C₆H₄BrNO₂ | 202.01 | Not reported | Not reported | Not reported |

Key Observations :

- The methyl and nitro substituents in analogues correlate with elevated melting points (e.g., 160–164°C for 2-amino-5-bromo-4-methyl-3-nitropyridine) due to increased molecular rigidity .

- Halogen position significantly impacts density; bromine at the 6-position (6-bromo-2-pyridinecarboxylic acid) may reduce density compared to bromine at the 2-position in the target compound .

Reactivity and Functional Group Interactions

- Nitro Group : The nitro group at the 5-position in the target compound likely enhances electrophilic substitution reactivity, similar to 2-chloro-5-nitroisonicotinic acid .

- Carboxylic Acid : The carboxylic acid moiety enables salt formation or esterification, a feature shared with 6-bromo-2-pyridinecarboxylic acid .

- Bromine Substituent : Bromine at the 2-position may facilitate nucleophilic aromatic substitution, contrasting with 6-bromo analogues where steric effects dominate .

Biological Activity

2-Bromo-5-nitro-4-pyridinecarboxylic acid (C₆H₃BrN₂O₄) is a heterocyclic compound characterized by a pyridine ring substituted with bromine, nitro, and carboxylic acid functional groups. With a molecular weight of approximately 247.00 g/mol, this compound has garnered interest for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enable varied reactivity and biological activity .

The presence of reactive functional groups in this compound allows for diverse chemical modifications:

- Bromine Group : Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Nitro Group : Can participate in reduction reactions, potentially leading to various derivatives.

- Carboxylic Acid : Provides acidity and can form esters or amides, expanding the compound's reactivity profile.

Biological Activity

Research on the biological activity of this compound is limited but indicates promising interactions with biological systems:

- Antimicrobial Potential : The compound has been noted for its potential role as a precursor in the synthesis of herbicides and pesticides, suggesting antimicrobial properties. Its structural similarity to other biologically active compounds may confer similar activities.

- Pharmacological Applications : Studies have explored its use in synthesizing novel anti-inflammatory compounds. The compound's ability to interact with enzymes involved in metabolic pathways could lead to significant pharmacological applications.

- Enzyme Interaction Studies : Preliminary research suggests that this compound may interact with specific receptors or enzymes, which could elucidate its pharmacological profile. Understanding these interactions at the molecular level is essential for designing derivatives with enhanced activity.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Table 1: Summary of Research Findings

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Enzymatic Interference : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Reactive Species Formation : The nitro group can generate reactive nitrogen species upon reduction, potentially leading to oxidative stress in microbial cells.

Q & A

Q. Basic

- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro (1520–1350 cm⁻¹) functional groups.

- NMR : Use ¹H NMR to identify aromatic protons (δ 8.5–9.5 ppm for nitro-adjacent H) and ¹³C NMR to verify substitution patterns. For overlapping signals, employ 2D techniques like HSQC or HMBC .

- HRMS : Validate molecular weight with <2 ppm error.

Conflict Resolution : Cross-reference with literature data for bromonitro-pyridine analogs (e.g., ’s methylpyridinecarboxylic acids) .

How can low yields in Suzuki-Miyaura coupling reactions using this compound be mitigated?

Q. Advanced

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with higher thermal stability. Pre-activate the catalyst under inert conditions .

- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent coordination with the palladium catalyst, which can deactivate it.

- Stoichiometry : Maintain a 1:1.2 ratio of boronic acid to bromonitro substrate. Monitor reaction progress via LC-MS to identify quenching points .

What stability concerns exist during storage, and how can decomposition be prevented?

Q. Basic

- Storage Conditions : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the nitro or carboxylic acid groups .

- Light Sensitivity : Protect from UV light using amber glassware. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways.

How can competing reaction pathways in derivative synthesis be analyzed systematically?

Q. Advanced

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitration) or intermediate trapping (e.g., TEMPO for radical pathways).

- Kinetic Profiling : Monitor reaction progress under varying conditions (pH, solvent polarity) to identify dominant pathways. Compare with analogous reactions (e.g., ’s pyrrolopyridine synthesis) .

- Computational Analysis : Employ molecular dynamics simulations to model transition states and predict selectivity .

What strategies resolve contradictions in reported reaction yields for bromonitro-pyridine derivatives?

Q. Advanced

- Data Triangulation : Replicate reactions using exact literature conditions (solvent purity, catalyst batch). Cross-check with patents (e.g., ’s EED inhibitor synthesis) for industrial vs. lab-scale discrepancies .

- Byproduct Analysis : Use LC-MS to detect minor side products (e.g., di-nitrated or debrominated species). Adjust stoichiometry or catalyst loading to suppress these .

How does the electronic nature of substituents influence nucleophilic aromatic substitution (NAS) reactivity?

Q. Advanced

- Activation/Deactivation : The nitro group deactivates the ring, making NAS at the 6-position sluggish. Use strong nucleophiles (e.g., thiols) and elevated temperatures (80–120°C).

- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites. Compare with experimental results from ’s fluoropyridine boronic acid reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.